
Linezolid-d3
Übersicht
Beschreibung
Linezolid-d3 is a deuterated form of linezolid, an oxazolidinone antibiotic. This compound is used primarily in pharmacokinetic studies to monitor the behavior of linezolid in biological systems. The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from the non-deuterated form during mass spectrometry analysis .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Linezolid-d3 is extensively utilized in pharmacokinetic studies due to its isotopic labeling, which allows researchers to trace the drug's metabolism and distribution in biological systems. The deuterium substitution improves the compound's stability and detection sensitivity in analytical techniques such as mass spectrometry.
Key Findings:
- A study involving 168 subjects revealed that linezolid plasma concentrations were best described by a two-compartment model with first-order absorption and elimination. The area under the curve (AUC) to minimum inhibitory concentration (MIC) ratio greater than 125 was identified as a threshold for successful treatment outcomes .
- Therapeutic drug monitoring using high-performance liquid chromatography (HPLC) has shown recovery rates for linezolid ranging from 95% to 112%, indicating the reliability of these methods for quantifying linezolid levels in plasma .
Drug Interaction Studies
This compound serves as a valuable tool for studying drug interactions and understanding potential side effects associated with linezolid therapy. Its unique molecular structure allows researchers to investigate how linezolid interacts with other medications, particularly in patients with complex medical histories.
Case Study:
- A study reported that 27 organ systems were affected by adverse drug events related to linezolid administration, highlighting the importance of understanding drug interactions to mitigate risks .
Biological Research
The compound is also employed in biological research to elucidate the mechanism of action of linezolid against bacterial cells. Linezolid inhibits protein synthesis by binding to the 50S subunit of bacterial ribosomes, preventing the formation of the initiation complex necessary for protein synthesis.
Research Insights:
- This compound has demonstrated significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). Its mechanism allows it to remain effective even when other antibiotics fail due to cross-resistance.
Industrial Applications
In the pharmaceutical industry, this compound is used for developing and optimizing new formulations of linezolid. Its stability and ease of detection make it an ideal candidate for quality control and formulation studies.
Application Overview:
- This compound aids in understanding how different formulations perform in terms of absorption, distribution, metabolism, and excretion pathways, which is crucial for developing effective antibiotic therapies.
Clinical Relevance
The clinical implications of using this compound extend to therapeutic drug monitoring and individualizing treatment regimens based on patient-specific factors. For instance, nomograms have been developed to predict linezolid-induced thrombocytopenia based on concentration levels and clinical variables .
Clinical Findings:
Wirkmechanismus
Target of Action
Linezolid-d3, a synthetic antibiotic of the oxazolidinone class, primarily targets aerobic Gram-positive bacteria . It is bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit , which is essential for bacterial protein synthesis.
Mode of Action
This compound exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . By binding to the 23S ribosomal RNA of the 50S subunit, it prevents the formation of the 70S initiation complex , which is crucial for bacterial reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial protein synthesis pathway . By inhibiting the formation of the 70S initiation complex, this compound disrupts the protein synthesis process, leading to the cessation of bacterial growth or death .
Pharmacokinetics
This compound is well absorbed after oral administration, with a bioavailability of nearly 100% . It has a complex metabolism, with the primary metabolite formed through a nonenzymatic mechanism. The major pathway of elimination is urinary excretion . Linezolid exposures in children were higher compared to exposures in adults who had received a 600 mg once-daily dose .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its antibacterial activity. It suppresses the phagocytic ability, cytokine synthesis, and secretion of immune cells, as well as the expressions of immune-related genes at the mRNA level under the stimulation of endotoxin or pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The horizontal transfer of linezolid resistance genes at the human-animal-environment interfaces plays a crucial role in driving the circulation of linezolid resistance reservoirs . The rise of linezolid resistance has been widely observed both in clinical and non-clinical settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Linezolid-d3 involves the incorporation of deuterium atoms into the linezolid molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and ensure the product meets the required specifications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Linezolid-d3 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, die zur Bildung reduzierter Derivate führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten oder Ketonderivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but with a different spectrum of activity.
Radezolid: A newer oxazolidinone with enhanced activity against certain bacterial strains.
Uniqueness of Linezolid-d3: this compound is unique due to its deuterium content, which makes it particularly useful in mass spectrometry studies. The presence of deuterium allows for precise tracking and differentiation from non-deuterated linezolid, providing valuable data in pharmacokinetic and clinical research .
Biologische Aktivität
Linezolid-d3 is a deuterated form of linezolid, an oxazolidinone antibiotic known for its effectiveness against Gram-positive bacteria, including resistant strains. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, resistance patterns, and clinical implications.
This compound functions by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction. This action is bacteriostatic against staphylococci and enterococci and bactericidal against most isolates of streptococci . The unique binding site of this compound minimizes cross-resistance with other antibiotics, making it a valuable option in treating resistant infections .
Pharmacokinetics
This compound exhibits pharmacokinetic properties similar to its parent compound. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | ~100% (oral administration) |
Peak Plasma Concentration | 8.1-12.9 µg/mL (single dose) |
Volume of Distribution | 40-50 L |
Protein Binding | ~31% |
Half-life | 3.4-7.4 hours |
The drug is primarily metabolized to inactive metabolites, which are then excreted through urine .
Antibacterial Activity
This compound retains the antibacterial efficacy of linezolid against various pathogens:
- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.
- Enterococcus faecalis : Shows activity against vancomycin-resistant strains.
- Streptococcus pneumoniae : Bactericidal effects noted in clinical isolates.
In vitro studies have demonstrated that this compound maintains similar minimum inhibitory concentrations (MICs) compared to linezolid, indicating its potential as an effective therapeutic agent .
Case Studies
Several case reports highlight the clinical utility of this compound in treating severe infections:
- Toxic Shock Syndrome : A patient with group A streptococcus TSS was successfully treated with linezolid after failure with penicillin and clindamycin .
- Central Nervous System Infections : In a study involving patients with CNS infections caused by mycobacteria, linezolid was administered due to its favorable penetration into cerebrospinal fluid .
- Multidrug-Resistant Tuberculosis : Linezolid has shown promise in treating MDR-TB cases, demonstrating significant clinical improvements in patients .
Resistance Mechanisms
Resistance to this compound can occur through mutations in the 23S rRNA or ribosomal proteins uL3 and uL4. These mutations can lead to reduced binding affinity and treatment failures. The emergence of resistance genes has been documented, emphasizing the need for careful monitoring and susceptibility testing in clinical settings .
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZROVQLWOKYKF-FUPFOCIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649152 | |
Record name | N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1127120-38-0 | |
Record name | N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.